molecular formula C12H7ClF2N2O B8431048 2-(6-Chloropyridazin-3-yl)-1-(2,4-difluorophenyl)ethanone

2-(6-Chloropyridazin-3-yl)-1-(2,4-difluorophenyl)ethanone

Cat. No.: B8431048
M. Wt: 268.64 g/mol
InChI Key: YSUHPFLFSFJJCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Chloropyridazin-3-yl)-1-(2,4-difluorophenyl)ethanone is a useful research compound. Its molecular formula is C12H7ClF2N2O and its molecular weight is 268.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H7ClF2N2O

Molecular Weight

268.64 g/mol

IUPAC Name

2-(6-chloropyridazin-3-yl)-1-(2,4-difluorophenyl)ethanone

InChI

InChI=1S/C12H7ClF2N2O/c13-12-4-2-8(16-17-12)6-11(18)9-3-1-7(14)5-10(9)15/h1-5H,6H2

InChI Key

YSUHPFLFSFJJCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CC2=NN=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 1-(2,4-difluorophenyl)ethanone (Apollo, 1.00 g, 6.40 mmol) and 3,6-dichloropyridazine (0.95 g, 6.4 mmol) in DME (10 mL) were treated with NaH (0.512 g, 12.8 mmol, 60% dispersion in oil) then warmed at about 50° C. in an oil bath. The mixture was stirred for about 4 h then sodium hydride (0.26 g, 6.4 mmol, 60% dispersion in oil) and 3,6-dichloropyridazine (0.48 g, 3.2 mmol) were added. The reaction was heated for about 0.5 h and then quenched with acetic acid and water. The mixture was extracted with EtOAc then purified by flash chromatography on silica with EtOAc as an eluent to give the title compound (0.98 g, 57%): LC/MS (Table 1, Method a) Rt=2.34 min; MS m/z: 269.1 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step One
Name
Quantity
0.512 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two
Quantity
0.48 g
Type
reactant
Reaction Step Two
Yield
57%

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